molecular formula C16H28N2O4 B14000176 Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester

Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester

Cat. No.: B14000176
M. Wt: 312.40 g/mol
InChI Key: NUFHKZGSNPPTQP-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydro-pyrrolo structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be utilized in the study of enzyme interactions and protein bindingAdditionally, it is used in various industrial processes due to its unique chemical properties .

Mechanism of Action

The mechanism of action of hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. These interactions can lead to changes in molecular pathways, affecting various biological processes. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Hexahydro-pyrrolo[3,4-b]pyrrole-1,5-dicarboxylic acid di-tert-butyl ester can be compared with other similar compounds, such as pyrrole derivatives and other hexahydro-pyrrolo compounds. Its unique structure and reactivity make it distinct from these related compounds. Similar compounds include pyrrole-2,5-dicarboxylic acid and other pyrrole-based esters .

Properties

Molecular Formula

C16H28N2O4

Molecular Weight

312.40 g/mol

IUPAC Name

ditert-butyl 2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1,5-dicarboxylate

InChI

InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-9-11-7-8-18(12(11)10-17)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

NUFHKZGSNPPTQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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